Dimethyl 3-chlorobenzene-1,2-dicarboxylate Dimethyl 3-chlorobenzene-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 61539-35-3
VCID: VC7986135
InChI: InChI=1S/C10H9ClO4/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5H,1-2H3
SMILES: COC(=O)C1=C(C(=CC=C1)Cl)C(=O)OC
Molecular Formula: C10H9ClO4
Molecular Weight: 228.63 g/mol

Dimethyl 3-chlorobenzene-1,2-dicarboxylate

CAS No.: 61539-35-3

Cat. No.: VC7986135

Molecular Formula: C10H9ClO4

Molecular Weight: 228.63 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 3-chlorobenzene-1,2-dicarboxylate - 61539-35-3

Specification

CAS No. 61539-35-3
Molecular Formula C10H9ClO4
Molecular Weight 228.63 g/mol
IUPAC Name dimethyl 3-chlorobenzene-1,2-dicarboxylate
Standard InChI InChI=1S/C10H9ClO4/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5H,1-2H3
Standard InChI Key KOKARLQQVBKCKH-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C(=CC=C1)Cl)C(=O)OC
Canonical SMILES COC(=O)C1=C(C(=CC=C1)Cl)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Dimethyl 3-chlorobenzene-1,2-dicarboxylate (CAS: 61539-35-3) is a chlorinated aromatic ester with the molecular formula C₁₀H₉ClO₄ and a molecular weight of 228.63 g/mol . Its structure consists of a benzene ring substituted with two methyl ester groups at positions 1 and 2 and a chlorine atom at position 3 (Fig. 1). Key physicochemical properties include:

PropertyValueSource
Density1.29 g/cm³
Boiling Point281.3°C at 760 mmHg
Flash Point112.9°C
LogP1.913
Solubility in Water~4 g/L (poor)

The compound’s IUPAC name is dimethyl 3-chlorobenzene-1,2-dicarboxylate, and its SMILES notation is COC(=O)C1=C(C(=CC=C1)Cl)C(=O)OC .

Synthesis and Industrial Production

Synthetic Routes

Dimethyl 3-chlorobenzene-1,2-dicarboxylate is synthesized via esterification and chlorination processes:

  • Chlorination of Phthalic Anhydride:

    • 3-Chlorophthalic anhydride is produced by chlorinating phthalic anhydride using sodium hypochlorite or chlorine gas .

    • Subsequent esterification with methanol yields the dimethyl ester .

  • Nickel-Catalyzed Coupling:

    • A cost-effective method involves cross-coupling chlorinated phthalate esters using nickel catalysts (e.g., NiBr₂) in polar solvents like tetrahydrofuran . This approach achieves yields >80% .

Industrial Optimization

  • Process Conditions: Reactions are conducted at 40–120°C with sodium bicarbonate or triphenylphosphine as catalytic additives .

  • Solvent Recovery: Tetrahydrofuran and isopropanol are recycled via distillation (90% recovery), reducing production costs .

Applications in Chemical Industries

Pharmaceutical Intermediates

  • The compound serves as a precursor for pyriminobac-methyl, a herbicide used in rice fields. It undergoes imidization and esterification to form the active ingredient .

  • In anticancer research, derivatives exhibit apoptosis-inducing activity in human cell lines (e.g., MCF-7 breast cancer) at concentrations of 10–100 µM.

Materials Science

  • Coordination Polymers: It acts as a ligand in zinc-based coordination complexes, forming supramolecular structures with π–π interactions (centroid distances: 3.66–3.69 Å) .

  • Polymer Production: Used in synthesizing biphenyl dianhydrides for heat-resistant polyimides .

Agrochemicals

  • As an intermediate in insect repellents, it contributes to formulations targeting mosquitoes and livestock ectoparasites .

Biological and Toxicological Profile

Antimicrobial Activity

  • Demonstrates efficacy against Staphylococcus aureus and Escherichia coli (MIC: 50 µg/mL) and antifungal activity against Candida albicans.

Toxicity Data

  • Acute Toxicity: Low oral and dermal toxicity in rodents (LD₅₀ > 2000 mg/kg) .

  • Environmental Impact: Moderate bioaccumulation potential; degradation studies show partial persistence in aquatic systems .

ParameterValueTest Organism
Cytotoxicity (IC₅₀)>100 µMHuman cells
Bioaccumulation Factor1.2–1.5Fish models

Recent Advances and Future Directions

  • Green Synthesis: Solvent-free esterification and microwave-assisted reactions are under investigation to enhance sustainability .

  • Drug Delivery: Nanoencapsulation of derivatives is being explored for targeted cancer therapies.

This compound’s versatility in organic synthesis and materials science underscores its industrial significance. Ongoing research aims to optimize its applications while mitigating environmental risks.

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